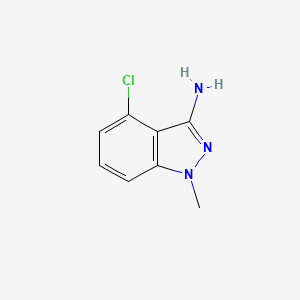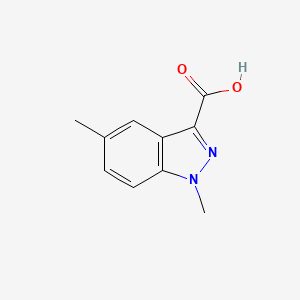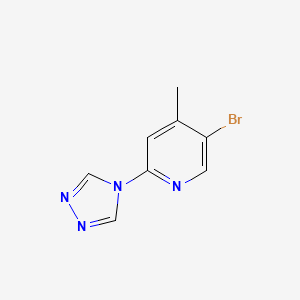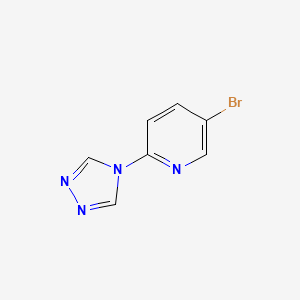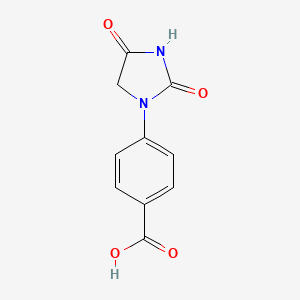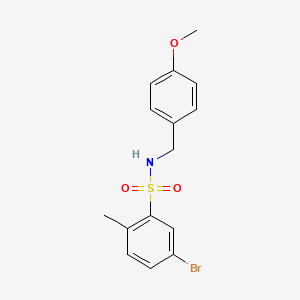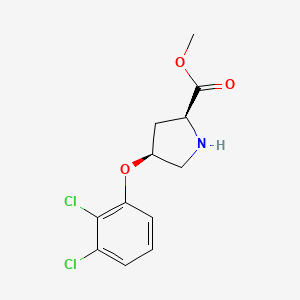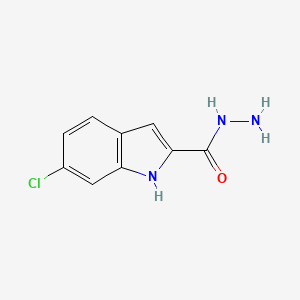
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one, commonly known as 6-APB, is an analog of the psychoactive compound MDMA (3,4-methylenedioxymethamphetamine). 6-APB is a member of the phenethylamine family and is structurally related to the entactogen and stimulant drug benzofuran. 6-APB is a novel compound with a range of pharmacological effects, including its ability to act as a serotonin and dopamine reuptake inhibitor. It has been used in scientific research to study the effects of other psychoactive compounds, and it has been used recreationally as a “legal high”.
Scientific Research Applications
Pharmaceuticals and Medicine
Indole derivatives are widely recognized for their pharmacological potential. They have been used to treat various disorders, including sexual dysfunction, opioid addiction, and as RNA polymerase-II inhibitors. Their antiulcer, antimalarial, antibacterial, antiplatelet, antileishmanial, antioxidant, antitubercular, and immunomodulatory activities make them valuable in drug development .
Cancer Treatment
Indole derivatives play a significant role in cell biology and are used as biologically active compounds for treating cancer cells. Their ability to target microbes and different types of disorders has garnered increasing attention in recent years .
Antiviral and Anti-inflammatory
These compounds possess antiviral and anti-inflammatory properties, making them candidates for treating diseases like HIV and other inflammatory conditions .
Antioxidant Properties
Selective indole derivatives have been highlighted as potent antioxidants. This property is crucial in combating oxidative stress-related diseases .
Antimicrobial Agents
Research findings have also suggested the potential of indole derivatives as antimicrobial agents, which could be useful in addressing antibiotic resistance issues .
Plant Hormones
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a vital role in plant growth and development .
Chemistry of Heterocyclic Compounds Synthesis of indole derivatives as prevalent moieties present in natural products A brief review of the biological potential of indole derivatives Molecules | Free Full-Text | Indole Derivatives: Unveiling New Antioxidants and Antimicrobial Agents
properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)10-17(20)19-8-7-13-5-6-14(18)11-16(13)19/h2-6,9,11H,7-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRCDKSQSTRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
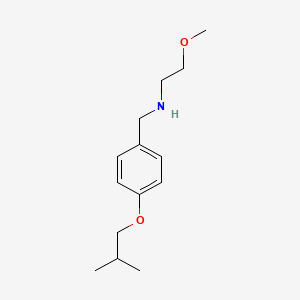
amine](/img/structure/B1437495.png)
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
